N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Benzothiadiazole Core: Starting with a suitable aromatic precursor, the benzothiadiazole core can be synthesized through cyclization reactions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation followed by amination.
Attachment of Cyanoethyl and Methoxyphenyl Groups:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide: Lacks the methoxy group, which may affect its reactivity and applications.
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide: Lacks the cyanoethyl group, potentially altering its chemical properties and biological activity.
Uniqueness
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both the cyanoethyl and methoxyphenyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-23-13-8-6-12(7-9-13)20(11-3-10-17)25(21,22)15-5-2-4-14-16(15)19-24-18-14/h2,4-9H,3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQAPQZFEYIAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365405 |
Source
|
Record name | N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-50-8 |
Source
|
Record name | N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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